2-Hydroxy-4-octanone
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Overview
Description
2-Hydroxy-4-octanone is an organic compound belonging to the class of beta-hydroxy ketones. It is characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group. This compound has the molecular formula C8H16O2 and is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-octanone can be synthesized through several methods. One common approach involves the thiazolium-catalyzed dimerization of aldehydes in the presence of weak bases . Another method includes the hydrolysis of labile esters of beta-hydroxy ketones using whole plant tissue from various vegetables .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves biocatalytic processes. For instance, the use of immobilized enzymes such as NAD±dependent glycerol dehydrogenase and NADH oxidase on functionalized single-walled carbon nanotubes has been reported to enhance the yield and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-octanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 2-keto-4-octanone.
Reduction: Formation of 2-hydroxy-4-octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-octanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a substrate for various enzymatic reactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-octanone involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for alcohol dehydrogenases, which catalyze the reversible reduction of the carbonyl group to its corresponding alcohol . This interaction is crucial for its role in various biochemical processes.
Comparison with Similar Compounds
- 4-Hydroxy-2-butanone
- 5-Hydroxy-4-octanone
- 5-Hydroxy-5-methyl-3-heptanone
Comparison: 2-Hydroxy-4-octanone is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specific research and industrial contexts.
Properties
Molecular Formula |
C8H16O2 |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-hydroxyoctan-4-one |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3 |
InChI Key |
BLXXTONMZKDTPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(C)O |
Origin of Product |
United States |
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